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Abstract: This document provides an in-depth technical overview of the small molecule inhibitor

MRT199665 and its impact on the CREB-regulated transcription coactivator 3 (CRTC3)

signaling pathway. MRT199665 is a potent, ATP-competitive inhibitor of the Salt-Inducible

Kinase (SIK) family, which are key negative regulators of CRTC3 activity. By inhibiting SIKs,

MRT199665 prevents the phosphorylation of CRTC3, promoting its nuclear translocation and

subsequent co-activation of CREB-dependent gene transcription. This guide details the

mechanism of action, presents quantitative data on kinase inhibition, outlines key experimental

protocols for studying this pathway, and provides visual diagrams of the molecular interactions

and experimental workflows. This resource is intended for researchers, scientists, and drug

development professionals investigating immunomodulation, metabolic disorders, and other

therapeutic areas where the SIK-CRTC3 axis is a relevant target.

MRT199665 Profile and Kinase Selectivity
MRT199665 is a potent and selective small molecule inhibitor that targets several members of

the AMP-activated protein kinase (AMPK) family, with notable activity against Microtubule

Affinity-Regulating Kinases (MARKs) and Salt-Inducible Kinases (SIKs).[1][2][3][4] It functions

as an ATP-competitive inhibitor, binding to the kinase ATP-binding pocket to block downstream

phosphorylation events.[3][4] Its high potency against the SIK subfamily (SIK1, SIK2, SIK3)

makes it a valuable tool for interrogating the SIK-CRTC3 signaling axis.[1][5]

Table 1: Kinase Inhibition Profile of MRT199665 (IC50 Values)
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Kinase Family Target Isoform IC50 (nM)

MARK MARK1 2[1][2][3]

MARK2 2[1][2][3]

MARK3 3[1][2][3]

MARK4 2[1][2][3]

AMPK AMPKα1 10[1][2][3]

AMPKα2 10[1][2][3]

SIK SIK1 110[1][2][3]

SIK2 12[1][2][3]

| | SIK3 | 43[1][2][3] |

The Canonical SIK-CRTC3 Signaling Pathway
The Salt-Inducible Kinases (SIKs) are central regulators of cellular metabolism and

inflammatory responses.[5][6] A primary function of SIKs is to control the activity of the CREB-

regulated transcriptional coactivators (CRTCs), including CRTC3.[6][7]

In the basal or unstimulated state, active SIKs phosphorylate CRTC3 at multiple serine

residues, including Ser62, Ser162, Ser329, and Ser370.[8][9] This phosphorylation event

creates a binding motif for 14-3-3 chaperone proteins.[6][8][10] The resulting CRTC3/14-3-3

complex is sequestered in the cytoplasm, preventing CRTC3 from accessing its nuclear targets

and co-activating gene transcription.[11][12]
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Fig 1. Basal SIK-CRTC3 signaling pathway leading to cytoplasmic retention of CRTC3.

Mechanism of Action: MRT199665-Mediated CRTC3
Activation
MRT199665 directly inhibits the kinase activity of SIK1, SIK2, and SIK3.[1][2] This inhibition

prevents the phosphorylation of CRTC3.[1][3] In the absence of phosphorylation, CRTC3 is no
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longer recognized by 14-3-3 proteins and is released.[8][10] Free, dephosphorylated CRTC3

then translocates from the cytoplasm to the nucleus.[8][9][13]

Once in the nucleus, CRTC3 binds to the bZIP domain of CREB, acting as a potent

transcriptional coactivator.[7][14] This CRTC3-CREB complex efficiently recruits the

transcriptional machinery to cAMP Response Element (CRE) sites in the promoters of target

genes, leading to a significant increase in their expression.[8][15] A key outcome of this

activation in immune cells, such as macrophages, is the robust production of the anti-

inflammatory cytokine Interleukin-10 (IL-10).[4][8][10]
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Fig 2. MRT199665 inhibits SIKs, leading to CRTC3 dephosphorylation and nuclear activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b609327?utm_src=pdf-body-img
https://www.benchchem.com/product/b609327?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Impact on Cellular Processes
The inhibition of SIKs by MRT199665 triggers significant changes in cellular programming,

particularly in immune cells. Treatment with MRT199665 has been shown to reprogram

macrophages toward an anti-inflammatory M2b phenotype.[8][10] This is characterized by a

marked increase in the production and secretion of IL-10 while simultaneously suppressing the

secretion of pro-inflammatory cytokines like IL-6, IL-12, and TNFα.[8]

Table 2: Cellular Effects of MRT199665 Treatment

Cellular Process Measured Outcome
Effect of
MRT199665

Cell Type Context

CRTC3 Signaling
Phosphorylation of
CRTC3 (Ser370)

Inhibition[1][3] General

CRTC3 Nuclear

Translocation
Increase[8][9] Macrophages

Cytokine Production
IL-10 mRNA

Production
Increase[3][4]

LPS-Stimulated

Macrophages

IL-10 Protein

Secretion
Increase[3][4]

LPS-Stimulated

Macrophages

Pro-inflammatory

Cytokine Secretion

(IL-6, IL-12, TNF)

Suppression[8]
LPS-Stimulated

Macrophages

| Other Pathways | MEF2C Phosphorylation (Ser222) | >40% Reduction (at 10 nM)[3][4] | Acute

Myeloid Leukemia Cells |

Key Experimental Protocols
Verifying the impact of MRT199665 on the CRTC3 pathway involves several key biochemical

and cell biology techniques. Below are generalized protocols for assessing CRTC3

phosphorylation, subcellular localization, and downstream functional consequences.
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Fig 3. General experimental workflow for studying the effects of MRT199665.

Protocol 1: Western Blot Analysis of CRTC3 Phosphorylation

This protocol is designed to detect changes in the phosphorylation status of CRTC3 following

treatment with a SIK inhibitor.[16]

Cell Culture and Treatment: Plate macrophages (e.g., bone marrow-derived macrophages or

RAW264.7 cells) in 6-well plates and allow them to adhere. Treat cells with the desired

concentration of MRT199665 (e.g., 1 µM) or vehicle control (DMSO) for 1-2 hours.

Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the plate using RIPA

buffer supplemented with protease and phosphatase inhibitor cocktails.

Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and clarify by

centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
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SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli

buffer. Separate the proteins by SDS-PAGE on an 8-10% polyacrylamide gel. Transfer the

separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-

buffered saline with 0.1% Tween-20 (TBST).

Incubate the membrane overnight at 4°C with a primary antibody against phospho-CRTC3

(e.g., Ser370 or a pan-phospho-SIK substrate antibody).

Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash three times with TBST.

Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an

appropriate imaging system.

Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-

probed with antibodies against total CRTC3 and a loading control (e.g., GAPDH or β-actin).

Protocol 2: Immunofluorescence Assay for CRTC3 Nuclear Translocation

This method visualizes the subcellular localization of CRTC3.

Cell Culture: Plate macrophages on sterile glass coverslips in a 24-well plate.

Treatment: Treat cells with MRT199665 (e.g., 1 µM) or vehicle for 1-2 hours. In some

experiments, a pro-inflammatory stimulus like LPS (100 ng/mL) may be added.

Fixation and Permeabilization:

Wash cells with PBS.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b609327?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash three times with PBS.

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

Staining:

Wash three times with PBS.

Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.

Incubate with a primary antibody against CRTC3 in blocking buffer for 1 hour.

Wash three times with PBST.

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a

nuclear counterstain (e.g., DAPI) for 1 hour in the dark.

Imaging: Wash three times with PBST. Mount the coverslips onto microscope slides using an

anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope.

Analyze the images for CRTC3 signal overlap with the DAPI nuclear stain.

Protocol 3: ELISA for IL-10 Secretion

This protocol quantifies the amount of IL-10 secreted into the cell culture medium.[16]

Cell Culture and Treatment: Plate macrophages in a 96-well plate. Pre-treat the cells with

MRT199665 or vehicle control for 2 hours.

Stimulation: Stimulate the cells with an immune agonist such as LPS (100 ng/mL) for a

specified time (e.g., 12-24 hours) to induce cytokine production.

Supernatant Collection: Carefully collect the cell culture supernatants without disturbing the

cell monolayer. If necessary, centrifuge the supernatants to pellet any cellular debris.

ELISA: Measure the concentration of IL-10 in the supernatants using a commercial ELISA

kit. Follow the manufacturer’s instructions precisely regarding standard preparation, sample

dilution, antibody incubations, washes, and substrate development.
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Data Analysis: Read the absorbance on a microplate reader. Calculate the concentration of

IL-10 in each sample by comparing its absorbance to the standard curve.

Conclusion
MRT199665 is a powerful chemical probe for studying the SIK-CRTC3 signaling axis. Its ability

to potently inhibit SIKs leads to the dephosphorylation and nuclear activation of the

transcriptional coactivator CRTC3. This mechanism has profound effects on gene expression,

most notably driving an anti-inflammatory phenotype in macrophages characterized by

enhanced IL-10 production. The data and protocols presented in this guide offer a framework

for researchers to investigate the multifaceted roles of this pathway and explore the therapeutic

potential of SIK inhibition in inflammatory and metabolic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6151151/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6151151/
https://pubmed.ncbi.nlm.nih.gov/30611118/
https://pubmed.ncbi.nlm.nih.gov/30611118/
https://www.researchgate.net/publication/235609935_Phosphorylation_of_CRTC3_by_the_salt-inducible_kinases_controls_the_interconversion_of_classically_activated_and_regulatory_macrophages
https://www.uniprot.org/uniprotkb/Q6UUV7/entry
https://pmc.ncbi.nlm.nih.gov/articles/PMC3025711/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3025711/
https://www.benchchem.com/pdf/Application_of_SIK_Inhibitors_in_Immunology_Research_A_Detailed_Guide.pdf
https://www.benchchem.com/product/b609327#mrt199665-s-impact-on-crtc3-signaling-pathways
https://www.benchchem.com/product/b609327#mrt199665-s-impact-on-crtc3-signaling-pathways
https://www.benchchem.com/product/b609327#mrt199665-s-impact-on-crtc3-signaling-pathways
https://www.benchchem.com/product/b609327#mrt199665-s-impact-on-crtc3-signaling-pathways
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609327?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

